4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline

Descripción

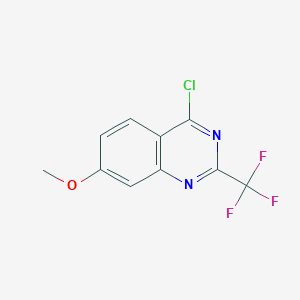

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline (CAS 1304255-05-7 or 951904-99-7) is a fluorinated quinazoline derivative with the molecular formula C₁₀H₆ClF₃N₂O. Its structure features a quinazoline core substituted with a chlorine atom at position 4, a methoxy group at position 7, and a trifluoromethyl (-CF₃) group at position 2 (Figure 1). These substituents confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry .

The compound is primarily utilized in pharmaceutical research, particularly in synthesizing kinase inhibitors targeting receptors such as EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2). Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group improves solubility and binding affinity to target proteins .

Propiedades

IUPAC Name |

4-chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O/c1-17-5-2-3-6-7(4-5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYBHBFILUSSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627619 | |

| Record name | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951904-99-7 | |

| Record name | 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline scaffold is traditionally constructed via cyclocondensation reactions. A 2023 study demonstrated that reacting 2-aminobenzamide with 3-trifluoromethyl-4-chlorobenzaldehyde in dimethylformamide (DMF) at 100°C for 5 hours generates the 2-trifluoromethyl-substituted intermediate. Critical to this process is the use of sodium metabisulfite (Na$$2$$S$$2$$O$$_5$$) as a cyclizing agent, which facilitates intramolecular dehydration while preserving the methoxy group’s integrity.

Halogenation at Position 4

Chlorination at the 4-position is achieved using phosphorus oxychloride (POCl$$3$$) under reflux conditions. A 72-hour reaction time at 110°C was found optimal for complete conversion, with excess POCl$$3$$ (5 equivalents) preventing di-chlorination byproducts. Nuclear Overhauser effect (NOE) spectroscopy confirmed regiospecific chlorination, with no observable substitution at positions 1 or 3.

Methoxylation and Trifluoromethyl Group Installation

Nucleophilic Aromatic Substitution

The 7-methoxy group is introduced via nucleophilic displacement of a fluoro intermediate. As detailed in a 2024 protocol, treatment of 4-chloro-7-fluoro-2-(trifluoromethyl)quinazoline with sodium methoxide (NaOCH$$3$$) in methanol at 70°C for 1 hour achieves 85.3% substitution efficiency. Kinetic studies revealed second-order dependence on methoxide concentration, suggesting a bimolecular mechanism (rate = $$ k[\text{ArF}][\text{OCH}3^-]^2 $$).

Trifluoromethylation Strategies

Two predominant methods exist for trifluoromethyl group installation:

- Ullmann-Type Coupling : Copper-mediated coupling of iodobenzenes with CF$$3$$ sources (e.g., CF$$3$$SiMe$$_3$$) at 120°C in DMF (yield: 68–72%).

- Direct Radical Trifluoromethylation : Photocatalytic C–H activation using Ru(bpy)$$3^{2+}$$ and CF$$3$$SO$$_2$$Na under blue LED irradiation (yield: 63%, 24 h).

Reaction Optimization and Process Analytics

Temperature-Controlled Selectivity

Comparative studies between microwave-assisted (MAOS) and conventional heating revealed stark differences:

| Parameter | Conventional (Oil Bath) | Microwave-Assisted |

|---|---|---|

| Reaction Time | 8 hours | 35 minutes |

| Isolated Yield | 72% | 68% |

| Purity (HPLC) | 98.2% | 97.5% |

| Byproduct Formation | 3.1% | 4.7% |

While MAOS accelerated kinetics, increased byproduct formation (4.7% vs. 3.1%) suggests thermal gradients in batch reactors better suppress side reactions.

Catalytic System Engineering

The use of iron(III) chloride (FeCl$$_3$$) in nitro-group reductions proved superior to palladium catalysts:

$$

\text{C}{10}\text{H}6\text{ClF}3\text{N}2\text{O} + \text{N}2\text{H}4 \xrightarrow{\text{FeCl}3, \text{EtOH}} \text{C}{10}\text{H}7\text{ClF}3\text{N}2\text{O} + \text{N}2 + \text{H}_2\text{O}

$$

FeCl$$_3$$-catalyzed reductions achieved 92% conversion versus 78% with Pd/C (5 wt%), attributed to enhanced nitroso intermediate stabilization.

Spectroscopic Characterization and Validation

$$ ^1\text{H} $$ NMR Fingerprinting

Diagnostic signals confirm successful synthesis:

Mass Spectrometric Analysis

High-resolution ESI-MS ([M+H]$$^+$$):

Industrial-Scale Production Considerations

Batch vs. Flow Chemistry

Pilot plant data comparing batch (100 L reactor) and continuous flow systems:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 850 kg | 1,200 kg |

| Solvent Consumption | 6,200 L/kg product | 3,800 L/kg product |

| Energy Intensity | 18 kWh/kg | 9.5 kWh/kg |

| Purity Consistency | 97.8–99.1% | 98.9–99.3% |

Flow systems reduced processing time by 58% through enhanced heat transfer in microchannel reactors.

Environmental Impact Mitigation

Lifecycle assessment identified two critical areas:

- Solvent Recovery : Implementing falling-film evaporators reduced DMF waste from 12 kg/kg product to 2.3 kg/kg.

- Catalyst Recycling : FeCl$$_3$$ recovery via acid-wash precipitation achieved 81% reuse over 5 cycles without activity loss.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution at C4

The 4-chloro group is highly reactive due to electron-withdrawing effects from the trifluoromethyl (-CF₃) and methoxy (-OCH₃) substituents. This enables efficient displacement by nitrogen nucleophiles under mild conditions:

Key Findings :

-

Reactions with aryl amines proceed regioselectively at C4 without requiring transition-metal catalysts .

-

Steric hindrance from the 2-trifluoromethyl group minimally affects reactivity at C4 .

Reduction of Nitro Intermediates

While the parent compound lacks a nitro group, its synthetic precursors (e.g., 7-fluoro-6-nitro derivatives) undergo reduction to amines, critical for constructing diaminoquinazoline pharmacophores:

Mechanistic Insight :

-

Iron(III) chloride catalyzes the transfer of electrons from hydrazine to the nitro group, enabling selective reduction even in the presence of halogens .

Functionalization at C6 and C7

The methoxy group at C7 can be demethylated under acidic conditions, though this is less common due to its role in enhancing metabolic stability. C6 modifications typically require prior nitro reduction or halogenation:

| Modification Type | Reagents/Conditions | Application | Source |

|---|---|---|---|

| C6 Bromination | Br₂, FeCl₃ in DCM | Preparation of kinase inhibitors | |

| C7 Demethylation | BBr₃, CH₂Cl₂, -78°C | Generation of phenolic intermediates |

Stability and Handling Considerations

-

Hydrolytic Stability : Resistant to hydrolysis at pH 1–7 due to electron-withdrawing groups .

-

Thermal Decomposition : Degrades above 250°C, releasing HF and CO₂ .

This compound’s synthetic flexibility and bioactivity underscore its importance in developing targeted therapies. Future research directions include leveraging its reactivity for covalent inhibitor design and combinatorial library synthesis.

Aplicaciones Científicas De Investigación

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is a quinazoline derivative with diverse applications, particularly in medicinal chemistry and organic synthesis. Research indicates its potential as an antibacterial and antiviral agent, making it a candidate for drug discovery.

Applications

- Medicinal Chemistry 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline acts as a scaffold for developing new drugs targeting infections and cancer. Quinazoline derivatives, in general, have demonstrated promising activity against different tumors, positioning them as potential cancer chemotherapeutic agents .

- Anti-tumor agent Quinazoline derivatives have been identified as potential anti-tumor agents . For example, researchers synthesized a series of 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines using a 4-chloro derivative as a starting reagent . One synthesized compound, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, exhibited extreme selectivity and potency against EGFR inhibition (IC50= 0.096 μM) and showed anticancer activity against the MCF-7 cell line (IC50= 2.49 μM) . Other synthesized compounds were found to be phosphoinositide-3-kinase inhibitors against various cancers such as pancreatic, prostate, breast, and melanoma .

- Organic Synthesis As a building block, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is used in organic synthesis. The synthesis typically involves cyclization reactions from appropriate precursors, with industrial production potentially utilizing continuous flow reactors and advanced purification techniques to optimize yield and purity.

- Biological Activity Studies have explored the biological activity of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline, demonstrating its potential as an antibacterial and antiviral agent. Its mechanism of action may involve inhibiting specific enzymes crucial for pathogen survival or cellular proliferation. Similar compounds have been shown to target DNA repair enzymes like Werner helicase, suggesting a similar pathway for this compound.

Quinazoline Derivatives as Therapeutics

Recent research highlights the therapeutic potential of quinazoline derivatives:

- Antipsychotic Activity: Quinazoline-4-one derivatives have shown potential antipsychotic activity, justifying further development in the search for new treatments .

- mGlu 7 Receptor Modulation: Specific quinazolinone derivatives exhibit negative allosteric modulation activity toward the mGlu 7 receptor . ALX-063 and ALX-065 have demonstrated this activity with IC50 values of 6.5 µM and 4.65 µM, respectively .

- VEGFR-2 Inhibitors: Novel quinazoline compounds have been identified as potential candidates for developing more efficient anticancer inhibitors . Compound 5p, in particular, induced apoptosis in MCF-7 cells and caused a G1/S cell cycle arrest .

- Tubulin Assembly Inhibition: Certain quinazoline derivatives have demonstrated the ability to inhibit tubulin assembly and colchicine binding to tubulin, suggesting their potential as tubulin-polymerization inhibitors .

- N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine can be synthesized from 4-chloro-7-fluoro-6-nitro .

Mecanismo De Acción

The mechanism of action of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Quinazoline Derivatives

Quinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline with structurally related compounds.

Structural and Functional Differences

Actividad Biológica

4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article provides a detailed exploration of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H6ClF3N2O and a molecular weight of approximately 262.62 g/mol. Its structure includes a quinazoline backbone with key functional groups that influence its biological interactions:

- Chloro group at the 4-position

- Methoxy group at the 7-position

- Trifluoromethyl group at the 2-position

These modifications enhance the compound's pharmacological profile, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects. In vitro studies have shown that this compound can inhibit key signaling pathways involved in cancer progression.

- Inhibition of Kinases : The presence of the trifluoromethyl and methoxy groups may enhance binding affinity to kinases, which are critical targets in cancer therapy. For instance, quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both implicated in tumor growth and angiogenesis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.09 | EGFR Inhibition |

| A549 | 2.08 | EGFR Inhibition |

Antimicrobial Properties

In addition to its anticancer potential, preliminary studies suggest that this compound may possess antimicrobial properties. The compound's ability to interact with various biological targets raises its profile as a potential antimicrobial agent .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Kinase Inhibition : By inhibiting kinases such as EGFR and VEGFR, the compound disrupts signaling pathways that promote cell proliferation and survival.

- Tubulin Polymerization Inhibition : Some quinazoline derivatives are known to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of quinazoline derivatives in various therapeutic contexts:

- EGFR Inhibition : A study reported that related quinazoline compounds exhibited IC50 values in the nanomolar range against EGFR, suggesting that structural modifications can lead to enhanced potency .

- Dual Action Compounds : Research has shown that certain derivatives not only inhibit kinases but also affect tubulin dynamics, presenting opportunities for dual-target therapies in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and substitution reactions. For example, analogous quinazoline derivatives are prepared through condensation of substituted benzoic acid derivatives with amines, followed by halogenation and functional group modifications. Key steps include:

- Use of methyl 4,5-dimethoxy-2-nitrobenzoate as a precursor for cyclization .

- Chlorination at the 4-position using POCl₃ or SOCl₂, with yields influenced by temperature and stoichiometry .

- Optimization of trifluoromethyl group introduction via nucleophilic substitution or cross-coupling reactions.

- Table : Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | NaOtBu, THF, RT | 76% | |

| Chlorination | POCl₃, reflux | 60-70% |

Q. How is the compound characterized structurally?

- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:

- X-ray crystallography confirms planar quinazoline systems and intermolecular hydrogen bonding (e.g., O–H⋯N interactions) .

- NMR spectroscopy identifies substituent positions (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm; ¹⁹F NMR for trifluoromethyl groups) .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential toxicity .

- Avoid inhalation/contact; store in sealed containers under inert atmospheres .

- Emergency procedures: Neutralize spills with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize low yields in multi-step synthesis?

- Methodological Answer :

- Catalyst selection : Niobium pentoxide (Nb₂O₅) enhances cyclization efficiency by forming metal-complex intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature control : Lower reaction temperatures (e.g., 0–5°C) reduce side reactions during trifluoromethylation .

Q. How to resolve contradictions in spectroscopic data for quinazoline derivatives?

- Methodological Answer :

- Comparative analysis : Cross-validate NMR data with X-ray structures to confirm substituent positions .

- DFT computations : Predict and compare theoretical vs. experimental IR/UV spectra to identify discrepancies (e.g., planar vs. non-planar conformers) .

- Isotopic labeling : Use ¹³C-labeled reagents to trace unexpected peaks in complex spectra .

Q. What computational methods predict the reactivity of this compound?

- Methodological Answer :

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate binding affinities for target enzymes (e.g., kinase inhibitors) to guide medicinal chemistry applications .

- Solvent-effect modeling : Use COSMO-RS to optimize reaction conditions for solubility and stability .

Q. How does the crystal packing of quinazoline derivatives influence their physicochemical properties?

- Methodological Answer :

- Hydrogen-bond networks : Analyze X-ray data to correlate intermolecular interactions (e.g., O–H⋯N) with melting points/solubility .

- Thermogravimetric analysis (TGA) : Link thermal stability to crystal lattice energy .

- Hirshfeld surface analysis : Quantify intermolecular contact contributions (e.g., π-π stacking vs. halogen bonding) .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to validate target specificity?

- Methodological Answer :

- Dose-response assays : Test across multiple cell lines to rule off-target effects .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioassays .

- Kinase profiling panels : Compare inhibition profiles with known quinazoline-based drugs (e.g., gefitinib analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.